
N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide, also known as DIBO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a member of the benzamide family and is structurally similar to the anticancer drug, N-(4-hydroxyphenyl) retinamide (4-HPR). In
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in cancer research. Studies have shown that N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide involves the inhibition of the enzyme, N-myristoyltransferase (NMT). NMT is involved in the myristoylation of proteins, a process that is essential for the survival and growth of cancer cells. By inhibiting NMT, N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide prevents the myristoylation of proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has a selective effect on cancer cells, with minimal toxicity to normal cells. N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide in lab experiments is its selectivity for cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide research could focus on the development of more soluble analogs, combination therapies, and the treatment of other diseases.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine, followed by the addition of 3-chlorobenzoyl chloride. The final product is purified through column chromatography, resulting in a white crystalline powder with a melting point of 101-103°C.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-15-7-5-6-13(10-15)18(20)19-14-8-9-16(21-3)17(11-14)22-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGKFJZZOMCTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(propan-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
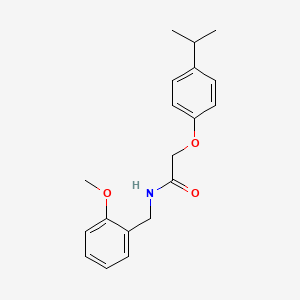
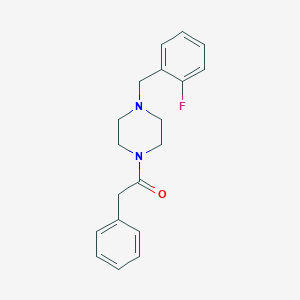
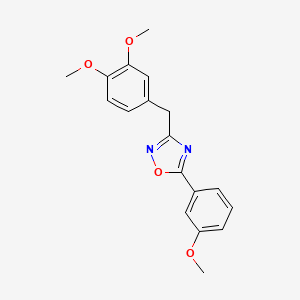
![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
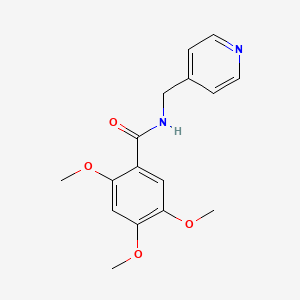
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
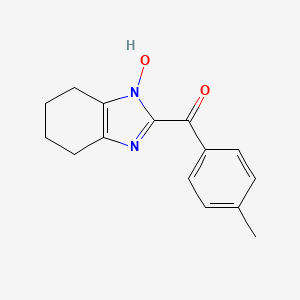
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
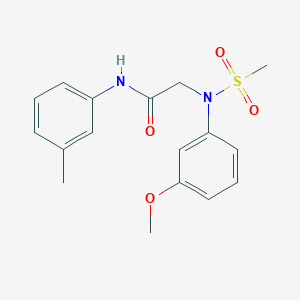
![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)